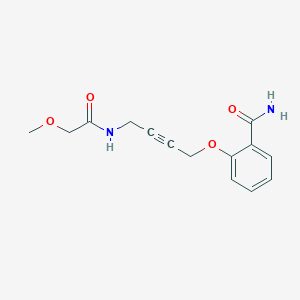

2-((4-(2-Methoxyacetamido)but-2-yn-1-yl)oxy)benzamide

Description

Properties

IUPAC Name |

2-[4-[(2-methoxyacetyl)amino]but-2-ynoxy]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-19-10-13(17)16-8-4-5-9-20-12-7-3-2-6-11(12)14(15)18/h2-3,6-7H,8-10H2,1H3,(H2,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKLNHUYLQCTLFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCC#CCOC1=CC=CC=C1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((4-(2-Methoxyacetamido)but-2-yn-1-yl)oxy)benzamide typically involves starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The reaction is carried out using triethylamine as a base and tetrahydrofuran as a solvent . The yields of the synthesized compounds can vary, with 2,3-dimethoxybenzamides obtained in yields of 43–50%, while 3-acetoxy-2-methylbenzamides are prepared in higher yields of 40–72% .

Chemical Reactions Analysis

2-((4-(2-Methoxyacetamido)but-2-yn-1-yl)oxy)benzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has been studied for its potential biological activity, including antioxidant and antibacterial properties . It has shown effective total antioxidant, free radical scavenging, and metal chelating activity . Additionally, it has demonstrated in vitro antibacterial activity against both gram-positive and gram-negative bacteria . These properties make it a promising candidate for further research in medical and industrial applications .

Mechanism of Action

The mechanism of action of 2-((4-(2-Methoxyacetamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with various molecular targets and pathways. The compound’s biological activity is likely due to its ability to interact with specific enzymes and receptors, leading to its observed antioxidant and antibacterial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs, inferred from evidence, include:

Key Observations :

- Alkyne vs. The thiazole analog’s aromatic heterocycle may enhance π-π stacking but lacks the alkyne’s conformational constraint .

- Amide vs.

Physicochemical Properties

Research Findings and Implications

- Structural Advantages : The target compound’s hybrid design balances rigidity (alkyne) and polarity (amide/methoxy), offering a template for optimizing drug-like properties.

- Limitations : Lack of experimental data (e.g., binding constants, solubility) necessitates further validation. Comparative studies using crystallography (as in ) and docking are recommended.

Biological Activity

2-((4-(2-Methoxyacetamido)but-2-yn-1-yl)oxy)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structural features, which include a methoxyacetamido group and a but-2-yn-1-yl moiety. Its IUPAC name is 2-((4-(2-methoxyacetamido)but-2-yn-1-yl)oxy)benzamide, and it has the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C15H20N2O3 |

| Molecular Weight | 276.34 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of 2-((4-(2-Methoxyacetamido)but-2-yn-1-yl)oxy)benzamide is hypothesized to involve multiple mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways, potentially affecting processes such as apoptosis and cell proliferation.

- Receptor Interaction : It may interact with various cellular receptors, influencing cellular responses to external stimuli.

Antimicrobial Activity

Research indicates that compounds similar to 2-((4-(2-Methoxyacetamido)but-2-yn-1-yl)oxy)benzamide exhibit antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains, suggesting potential for development as an antimicrobial agent .

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways .

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer effects of various benzamide derivatives, including 2-((4-(2-Methoxyacetamido)but-2-yn-1-yl)oxy)benzamide. The results indicated significant cytotoxicity against breast cancer cell lines (MCF-7), with an IC50 value of approximately 10 µM .

Case Study 2: Antimicrobial Activity

A separate study evaluated the antimicrobial effects of related compounds against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against both bacterial strains, indicating promising antimicrobial potential .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-((4-(2-Methoxyacetamido)but-2-yn-1-yl)oxy)benzamide, a comparison with similar compounds was conducted:

| Compound Name | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-methoxyacetamide | Moderate | Low |

| N-(4-(benzyl(methyl)amino)but-2-yne)-carboxamide | High | Moderate |

| 2-(dimethylamino)-N-(4-(methoxyphenyl))acetamide | Low | High |

This table illustrates that while some compounds show high antimicrobial activity, they may lack significant anticancer properties, highlighting the potential versatility of 2-((4-(2-Methoxyacetamido)but-2-yn-1-yl)oxy)benzamide.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical parameters for synthesizing 2-((4-(2-Methoxyacetamido)but-2-yn-1-yl)oxy)benzamide with high purity?

- Methodological Answer : The synthesis typically involves sequential amidation and alkynylation reactions. Key steps include:

- Coupling 2-hydroxybenzamide with a propargyl bromide derivative under basic conditions (e.g., K₂CO₃ in DMF).

- Introducing the methoxyacetamido group via nucleophilic substitution, requiring anhydrous conditions and controlled temperature (0–5°C) to minimize side reactions .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and validation using HPLC (>95% purity).

- Critical Parameters : Solvent polarity, reaction time, and stoichiometric ratios of reagents significantly impact yield. NMR (¹H/¹³C) and LC-MS are essential for structural confirmation.

Q. How can researchers characterize the physicochemical properties of this compound to inform formulation strategies?

- Methodological Answer :

- Solubility : Assessed in solvents (DMSO, water, ethanol) using UV-Vis spectroscopy or gravimetric analysis.

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products.

- Thermal Properties : Differential Scanning Calorimetry (DSC) identifies melting points and polymorphic forms .

- Key Tools : Polarimetry for optical activity, dynamic light scattering (DLS) for aggregation behavior in aqueous buffers.

Advanced Research Questions

Q. What computational and experimental strategies are effective for elucidating the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., enzymes, receptors). Focus on hydrogen bonding with the methoxyacetamido group and π-π stacking of the benzamide core .

- In Vitro Assays : Perform enzyme inhibition assays (e.g., kinase or protease) with IC₅₀ determination. Pair with cellular uptake studies using fluorescent tagging and confocal microscopy .

- Validation : Cross-reference docking results with mutagenesis studies (e.g., Ala-scanning of binding pockets) to confirm critical interactions.

Q. How can researchers resolve contradictions in reported biological activity data for structurally analogous benzamides?

- Methodological Answer :

- Meta-Analysis : Systematically compare datasets from public repositories (ChEMBL, PubChem) using cheminformatics tools (e.g., KNIME). Adjust for variables like assay type (cell-free vs. cell-based) and compound purity.

- Structure-Activity Relationship (SAR) : Quantify substituent effects (e.g., methoxy vs. chloro groups) using Free-Wilson analysis or 3D-QSAR (CoMFA/CoMSIA) .

- Case Study : and show N-substituents (butyl vs. phenyl) alter toxicity profiles in benzamide analogs; this highlights the need for standardized assay conditions.

Q. What experimental designs are recommended for evaluating the compound’s pharmacokinetic (PK) and toxicity profiles?

- Methodological Answer :

- In Vivo PK : Administer via intravenous/oral routes in rodent models, with serial blood sampling for LC-MS/MS analysis. Calculate AUC, Cₘₐₓ, and half-life.

- Toxicity Screening : Use zebrafish embryos for acute toxicity (LC₅₀) and mammalian cell lines (HepG2, HEK293) for cytotoxicity (MTT assay).

- Metabolite Identification : Incubate with liver microsomes and profile metabolites via HR-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.